methyl 6-(6-chloro-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Description
Methyl 6-(6-chloro-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a heterocyclic compound featuring a 1,6-naphthyridine core fused with a 6-chloro-1,3-benzothiazole moiety. The naphthyridine scaffold is a bicyclic system containing two nitrogen atoms, while the benzothiazole substituent introduces additional aromaticity and electron-withdrawing properties due to the chlorine atom.
Properties
IUPAC Name |
methyl 6-(6-chloro-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c1-9-11(17(24)25-2)8-12-13(20-9)5-6-22(16(12)23)18-21-14-4-3-10(19)7-15(14)26-18/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUHFBSNMFRXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C3=NC4=C(S3)C=C(C=C4)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the condensation of 6-chloro-1,3-benzothiazol-2-amine with appropriate diketone precursors under acidic conditions. Subsequent steps may include cyclization reactions and esterification to introduce the methyl ester group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The naphthyridine ring can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group, if present, to an amine.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using chemical reductants like tin chloride.
Substitution reactions may involve nucleophilic substitution with various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation products include various oxo derivatives of the naphthyridine ring.
Reduction products may include amine derivatives.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound's biological activity can be explored for potential therapeutic uses, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It can be used as a lead compound in drug discovery and development, particularly for designing new pharmaceuticals targeting various diseases.
Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, leading to biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 6-(6-chloro-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate are compared below with three analogous compounds from the literature.
Table 1: Structural and Physicochemical Comparison
Key Comparison Points
Core Heterocyclic Systems: The target compound and the fluorophenyl analog share the 1,6-naphthyridine core, which is distinct from the benzodithiazine and tetrahydropyridine systems.
Substituent Effects :
- The 6-chloro-1,3-benzothiazol-2-yl group in the target compound introduces a bicyclic aromatic system with a chlorine atom, likely increasing lipophilicity and metabolic stability compared to the 3-fluorophenyl group in . Fluorine, as a bioisostere, may improve membrane permeability in but lacks the extended conjugation of benzothiazole.
- The methyl ester group is common across all compounds, providing a site for hydrolysis or further functionalization.
Spectral and Physical Properties :
- The benzodithiazine derivative exhibits distinct IR peaks at 3360 cm⁻¹ (N–NH₂) and 1740 cm⁻¹ (C=O), which are absent in the naphthyridine-based compounds.
- The tetrahydropyridine derivative shows a lower melting point (159–152°C) compared to the benzodithiazine (252–253°C), likely due to reduced crystallinity from the flexible tetrahydropyridine ring.
The fluorophenyl analog could serve as a lead for CNS-targeted drugs due to fluorine’s blood-brain barrier penetration.
Research Findings and Limitations
- Structural Insights : The naphthyridine core’s rigidity may enhance binding affinity to biological targets compared to more flexible systems like tetrahydropyridine .
- Data Gaps : Detailed pharmacological data, solubility, and synthetic yields for the target compound are unavailable in the provided evidence. Comparative bioactivity studies between the target compound and its analogs are also lacking.
Biological Activity
Methyl 6-(6-chloro-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Profile
- Molecular Formula : C16H10ClN3O2S2
- Molecular Weight : 375.86 g/mol
- IUPAC Name : Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
- Chemical Structure : The compound features a naphthyridine core substituted with a benzothiazole moiety and a chloro group, which contributes to its biological activity.
Anticancer Properties
Research has shown that derivatives of benzothiazole exhibit significant anticancer activity. For instance, compounds with similar structures have demonstrated effective antiproliferative effects against various cancer cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells) . The mechanism often involves the inhibition of specific kinases or interference with cellular signaling pathways.
Antimicrobial Activity
Compounds related to methyl 6-(6-chloro-1,3-benzothiazol-2-yl)-2-methyl have also been evaluated for antimicrobial properties. In studies, certain derivatives exhibited notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The structure–activity relationship (SAR) indicates that modifications to the benzothiazole ring can enhance antimicrobial efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases.
- Interference with DNA Replication : Some derivatives can bind to DNA and interfere with replication processes, leading to cell death.
Case Study 1: Anticancer Screening
A study investigated the antiproliferative effects of various benzothiazole derivatives on multiple cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than that of conventional chemotherapeutics . This highlights the potential for developing new anticancer agents from this class of compounds.
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, a series of benzothiazole derivatives were synthesized and tested against common pathogens. The results indicated that modifications in the benzothiazole structure could lead to enhanced antibacterial activity, suggesting a promising avenue for new antibiotic development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl 6-(6-chloro-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate?
- Methodology : Multi-step synthesis is typically required, involving condensation of key intermediates. For example:
- Step 1 : React 6-chloro-1,3-benzothiazol-2-amine with a keto-ester derivative (e.g., methyl 2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate) under reflux in a polar aprotic solvent like DMF or toluene, using catalysts such as palladium or copper to facilitate coupling .
- Step 2 : Purify intermediates via column chromatography (ethyl acetate/hexane gradients) and confirm structures using NMR and HRMS .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen-bonding patterns.
- Spectroscopy : Use -/-NMR to verify substituent positions and assess tautomerism (e.g., keto-enol equilibria in the naphthyridine core) .
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and reactive sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodology :
- Catalyst screening : Test Pd(OAc), CuI, or NiCl to enhance cross-coupling efficiency.
- Solvent effects : Compare DMF (high polarity) vs. toluene (low polarity) to balance reaction rate and side-product formation .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodology :
- Isotopic labeling : Introduce - or -labels to track ambiguous signals.
- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing spectral changes at 25°C vs. −40°C .
- 2D NMR techniques : Use HSQC and HMBC to assign overlapping proton environments .
Q. What biological targets or mechanisms are plausible for this compound based on structural analogs?
- Methodology :
- Docking studies : Screen against kinase or protease targets using AutoDock Vina, leveraging the benzothiazole-naphthyridine scaffold’s π-π stacking potential .
- In vitro assays : Test antiproliferative activity (e.g., MTT assay on HeLa or MCF-7 cells) and compare with structurally related antitumor benzothiazoles .
Q. How can researchers address solubility challenges in biological testing?
- Methodology :
- Prodrug design : Synthesize phosphate or PEGylated derivatives to enhance aqueous solubility.
- Co-solvent systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin inclusion complexes to maintain compound stability .
Key Considerations
- Contradictions : Discrepancies in melting points or spectral data may arise from polymorphic forms; use DSC/TGA to characterize thermal behavior .
- Safety : Handle chloro-benzothiazole intermediates in fume hoods due to potential respiratory toxicity (refer to analogous SDS guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
